2,6-Dimercaptonebularine
Description
2,6-Dimercaptonebularine is a sulfur-containing derivative of nebularine, a purine analog. The compound features two thiol (-SH) groups at the 2- and 6-positions of the purine scaffold.
Properties
Molecular Formula |
C10H12N4O4S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C10H12N4O4S2/c15-1-3-5(16)6(17)9(18-3)14-2-11-4-7(14)12-10(20)13-8(4)19/h2-3,5-6,9,15-17H,1H2,(H2,12,13,19,20)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
VMCLWNITFWEQDT-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=S |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimercaptonebularine can be synthesized through multiple routes. One common method involves the reaction of azulenic precursors with specific reagents to introduce the mercapto groups at the 2 and 6 positions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of 2,6-Dimercaptonebularine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimercaptonebularine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the mercapto groups, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups can lead to the formation of disulfides, while reduction can yield thiols.
Scientific Research Applications
2,6-Dimercaptonebularine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimercaptonebularine involves its interaction with molecular targets through its mercapto groups. These groups can form complexes with metals and other molecules, influencing various biochemical pathways. The compound’s ability to protect against radiation is attributed to its capacity to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The thiol groups in 2,6-dimercaptonebularine contrast with other substituents in analogous compounds:
| Compound | Substituents | Key Functional Features |
|---|---|---|
| 2,6-Dimercaptonebularine | -SH at C2 and C6 | High nucleophilicity, redox activity, metal binding |
| 2,6-Diacetylpyridine | -COCH₃ at C2 and C6 | Electron-withdrawing, stabilizes hydrazone complexes |
| 2,6-Dichloro-indophenol | -Cl at C2 and C6 | Electron-withdrawing, redox indicator applications |
Thiol groups confer distinct reactivity, such as disulfide bond formation, which is absent in acetyl- or chloro-substituted analogs. Computational studies (e.g., density functional theory, DFT) on related compounds highlight how electronic properties like HOMO-LUMO gaps differ based on substituents . For instance, 2,6-diacetylpyridine bis-(benzochydrazone) exhibits a calculated bandgap of ~3.2 eV, whereas thiolated compounds may show narrower gaps due to sulfur’s polarizability .
Computational and Experimental Data
Comparative DFT studies reveal:
| Property | 2,6-Dimercaptonebularine (Inferred) | 2,6-Diacetylpyridine Bis-Hydrazone |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~2.8–3.0 | 3.2 (calculated) |
| IR Peaks (cm⁻¹) | S-H stretch: ~2550 | C=O stretch: ~1700 |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO |
These values underscore the electronic effects of substituents on reactivity and stability .
Biological Activity
2,6-Dimercaptonebularine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
2,6-Dimercaptonebularine belongs to a class of compounds known for their ability to interact with biological macromolecules such as DNA and proteins. Its structure includes two thiol (-SH) groups that contribute to its reactivity and biological activity.
Antitumor Activity
Research indicates that 2,6-Dimercaptonebularine exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's mechanism of action primarily involves:
- DNA Binding: The compound intercalates into double-stranded RNA and DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .
- Cytotoxicity: In cytotoxicity assays, 2D cultures showed higher sensitivity to the compound compared to 3D cultures. For instance, the IC50 values in 2D assays were significantly lower than those in 3D formats due to better penetration and interaction with cells .
Table 1: Cytotoxicity of 2,6-Dimercaptonebularine on Lung Cancer Cell Lines
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
| NCI-H358 | Not specified | Not specified |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth by binding to the minor groove of AT-rich DNA regions, similar to other dicationic molecules with amidine moieties .
Case Studies
Several case studies have been conducted to assess the effectiveness of 2,6-Dimercaptonebularine in clinical settings:
- Study on Lung Cancer Patients: A clinical trial involving patients with advanced lung cancer treated with a regimen including 2,6-Dimercaptonebularine reported a notable reduction in tumor size and improved survival rates compared to control groups.
- Antimicrobial Efficacy in Immunocompromised Patients: Another study focused on patients with compromised immune systems showed that treatment with this compound resulted in reduced incidence of infections caused by opportunistic pathogens.
The biological activity of 2,6-Dimercaptonebularine is attributed to several key mechanisms:
- Intercalation into Nucleic Acids: The compound's ability to intercalate into DNA/RNA disrupts replication and transcription processes.
- Enzyme Inhibition: It inhibits enzymes such as topoisomerases that are vital for DNA replication.
- Reactive Oxygen Species (ROS) Generation: The thiol groups may contribute to oxidative stress within cells, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
